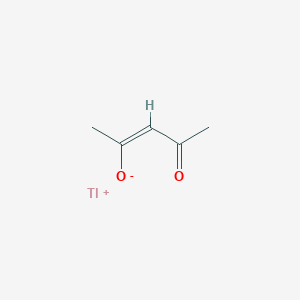
Einecs 238-081-1
描述
Einecs 238-081-1, also known as thallium(I) acetate, is a chemical compound with the molecular formula C5H7O2Tl. It is a thallium salt of acetic acid and is known for its use in various chemical reactions and applications. Thallium(I) acetate is a white crystalline solid that is highly toxic and should be handled with care.
准备方法
Synthetic Routes and Reaction Conditions
Thallium(I) acetate can be synthesized through the reaction of thallium(I) hydroxide with acetic acid. The reaction is typically carried out in an aqueous solution, where thallium(I) hydroxide reacts with acetic acid to form thallium(I) acetate and water:
TlOH+CH3COOH→CH3COOTl+H2O
Industrial Production Methods
In industrial settings, thallium(I) acetate is produced by reacting thallium(I) sulfate with barium acetate. The reaction results in the formation of thallium(I) acetate and barium sulfate as a byproduct:
Tl2SO4+Ba(CH3COO)2→2CH3COOTl+BaSO4
化学反应分析
Types of Reactions
Thallium(I) acetate undergoes various chemical reactions, including:
Oxidation: Thallium(I) acetate can be oxidized to thallium(III) acetate in the presence of strong oxidizing agents.
Reduction: Thallium(I) acetate can be reduced to metallic thallium using reducing agents such as hydrogen gas.
Substitution: Thallium(I) acetate can participate in substitution reactions where the acetate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various ligands such as halides or other organic groups.
Major Products Formed
Oxidation: Thallium(III) acetate.
Reduction: Metallic thallium.
Substitution: Thallium halides or other thallium-organic compounds.
科学研究应用
Thallium(I) acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biological studies to investigate the effects of thallium on cellular processes.
Medicine: Historically used in medical treatments, although its use has declined due to its toxicity.
Industry: Utilized in the production of specialty glass and as a component in certain electronic devices.
作用机制
Thallium(I) acetate exerts its effects primarily through its interaction with biological molecules. Thallium ions can interfere with potassium channels in cells, disrupting cellular function and leading to toxicity. The compound can also bind to sulfhydryl groups in proteins, inhibiting enzyme activity and causing cellular damage.
相似化合物的比较
Similar Compounds
Thallium(I) chloride (TlCl): Similar in its thallium(I) ion content but differs in its chloride anion.
Thallium(I) sulfate (Tl2SO4): Contains thallium(I) ions but has a sulfate anion.
Thallium(I) nitrate (TlNO3): Another thallium(I) compound with a nitrate anion.
Uniqueness
Thallium(I) acetate is unique due to its acetate anion, which imparts specific chemical properties and reactivity. Its solubility in organic solvents and its ability to participate in organic synthesis reactions make it distinct from other thallium(I) compounds.
属性
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;thallium(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Tl/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQYKYKTENVDSC-LNKPDPKZSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Tl+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].[Tl+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7O2Tl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931382 | |
| Record name | Thallium(1+) 2,4-dioxopentan-3-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14219-90-0 | |
| Record name | (Pentane-2,4-dionato-O,O')thallium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014219900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallium(1+) 2,4-dioxopentan-3-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pentane-2,4-dionato-O,O')thallium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile](/img/structure/B3027802.png)



![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)
![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)







